Product packaging for Ethyl 4-fluorocyclohexane-1-carboxylate(Cat. No.:CAS No. 95233-40-2)

Ethyl 4-fluorocyclohexane-1-carboxylate

Cat. No.: B3174244
CAS No.: 95233-40-2
M. Wt: 174.21 g/mol
InChI Key: JWTAGEGJBMRSNR-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Cyclohexyl Esters in Contemporary Organic Chemistry

Fluorinated cyclohexyl esters represent a significant class of compounds in modern organic chemistry, finding applications in diverse fields such as medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of cyclohexyl esters, fluorination can influence factors such as lipophilicity, metabolic stability, and conformational preference, making these compounds highly valuable for the design of new drugs and advanced materials.

The strategic placement of fluorine on the cyclohexane (B81311) ring can lead to unique stereochemical and electronic effects. For instance, the high electronegativity of fluorine can create a significant dipole moment, which is a desirable characteristic in the development of liquid crystals. rsc.orgnih.govrsc.org In medicinal chemistry, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the half-life of a drug candidate. Furthermore, the conformational rigidity of the cyclohexane ring, combined with the stereospecific introduction of fluorine, allows for precise control over the three-dimensional shape of a molecule, which is crucial for its interaction with biological targets.

Academic Significance of Ethyl 4-fluorocyclohexane-1-carboxylate in Advanced Chemical Research

While extensive research on a wide array of fluorinated compounds is prevalent, specific in-depth studies focusing solely on this compound are not widely documented in publicly available literature. However, its structural motifs suggest significant academic interest. The compound serves as a valuable building block in the synthesis of more complex molecules. Its precursor, ethyl 4-oxocyclohexanecarboxylate, is a known starting material for the synthesis of various compounds, including tranexamic acid. researchgate.net

The academic significance of this compound lies in its potential as a model system for studying the effects of fluorination on the conformational equilibrium of 1,4-disubstituted cyclohexanes. The interplay between the fluorine atom and the ethyl carboxylate group at the 1- and 4-positions provides a platform to investigate stereoelectronic effects and non-covalent interactions. Such studies are fundamental to understanding the behavior of more complex fluorinated molecules. Its potential application in the synthesis of novel liquid crystals and as a fragment in drug discovery further underscores its academic importance. rsc.orgnih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₅FO₂
Molecular Weight 174.22 g/mol
CAS Number 95233-40-2
Appearance Colorless liquid
Purity 97%
Storage Temperature 0-8 °C

This data is compiled from commercially available sources.

Synthesis and Stereochemistry

A plausible and common method for the synthesis of this compound involves the fluorination of its corresponding keto-ester precursor, Ethyl 4-oxocyclohexanecarboxylate. A widely used reagent for this transformation is Diethylaminosulfur trifluoride (DAST). wikipedia.orgcommonorganicchemistry.comsigmaaldrich.com The reaction proceeds via the conversion of the ketone to a geminal difluoride is not the intended reaction here, rather the reduction of the ketone to a secondary alcohol followed by deoxofluorination.

The stereochemistry of the final product is a critical aspect. The reduction of the ketone can lead to both cis and trans isomers of the intermediate alcohol. Subsequent fluorination with DAST typically proceeds with inversion of stereochemistry. The conformational preference of the cyclohexane ring plays a significant role in determining the final ratio of isomers. For a 4-substituted cyclohexane, the substituent generally prefers the equatorial position to minimize steric hindrance. In the case of fluorocyclohexane (B1294287), the equatorial conformer is more stable than the axial conformer by approximately 0.25 kcal/mol. pearson.com This preference would influence the distribution of the final cis and trans products of this compound.

Research Findings

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15FO2 B3174244 Ethyl 4-fluorocyclohexane-1-carboxylate CAS No. 95233-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTAGEGJBMRSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Fluorocyclohexane 1 Carboxylate

Established Synthetic Pathways to Ethyl 4-fluorocyclohexane-1-carboxylate

The synthesis of this compound can be achieved through several established methodologies, including nucleophilic and electrophilic fluorination reactions, as well as the reduction of unsaturated precursors.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a common method for introducing fluorine, typically involving the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.com

A primary route to this compound is the direct deoxofluorination of its hydroxyl precursor, ethyl 4-hydroxycyclohexanecarboxylate. This transformation replaces a hydroxyl group with a fluorine atom. Reagents like Diethylaminosulfur trifluoride (DAST) and hydrogen fluoride-based reagents such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), which is a more manageable form of hydrogen fluoride-pyridine, are effective for this purpose. nih.govbeilstein-journals.org

The reaction proceeds via the activation of the hydroxyl group, followed by a nucleophilic attack by the fluoride ion. The choice of fluorinating agent can influence the reaction conditions and stereochemical outcome. For instance, Et3N·3HF often requires elevated temperatures to achieve fluorination. core.ac.uk Deoxofluorination reactions, particularly on substituted cyclohexanes, can sometimes be complicated by rearrangements or elimination byproducts. beilstein-journals.orgcore.ac.uk

Table 1: Examples of Deoxofluorination on Cyclohexane (B81311) Systems

Starting Material Reagent Product Yield Reference
Substituted Cyclohexanol Et3N·3HF Fluorocyclohexane (B1294287) Derivative - nih.gov
1,6-anhydro-2,3-difluoro-4-O-triflate-β-ᴅ-talopyranose Et3N·3HF 2,3,4-Trifluorinated Analogue - beilstein-journals.org
Substituted Cyclohexanediol Et3N·3HF Difluorocyclohexane Derivative - core.ac.uk

Another nucleophilic strategy involves the ring-opening of cyclic precursors like epoxides. The synthesis can start with a cyclohexene (B86901) derivative which is first converted to an epoxide. Subsequent treatment with a fluoride source, such as Et3N·3HF, opens the epoxide ring to form a fluorohydrin (a molecule containing both a fluorine atom and a hydroxyl group). nih.govcore.ac.uk This fluorohydrin can then be converted to the target compound through subsequent reactions, such as oxidation of the alcohol and esterification, or deoxygenation if the hydroxyl group is not desired at another position. This method provides a way to install fluorine and another functional group with specific stereochemistry.

Halofluorination and Related Electrophilic Fluorination Reactions

Electrophilic fluorination offers an alternative to nucleophilic methods and involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). wikipedia.orgalfa-chemistry.com For the synthesis of this compound, a suitable precursor would be a cyclohexene derivative, such as ethyl cyclohex-3-ene-1-carboxylate.

The reaction of the alkene with an electrophilic fluorinating agent, often in the presence of a halide source (for halofluorination), would introduce fluorine across the double bond. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4). numberanalytics.comalfa-chemistry.com The mechanism is thought to proceed through a polar S(E)Ar pathway or via a Wheland-type intermediate. researchgate.net While highly effective for many substrates, these reagents must be chosen carefully based on the substrate's reactivity. wikipedia.orgalfa-chemistry.com

Catalytic Hydrogenation of Fluorinated Aromatic or Unsaturated Cyclohexene Derivatives

A robust and direct method for preparing this compound is the catalytic hydrogenation of its aromatic precursor, ethyl 4-fluorobenzoate. sigmaaldrich.com This reaction involves the reduction of the aromatic ring to a cyclohexane ring using hydrogen gas in the presence of a metal catalyst, such as rhodium on carbon or ruthenium.

This method is advantageous as it starts from a readily available aromatic compound. The reaction typically requires high pressure and temperature to overcome the stability of the benzene (B151609) ring. The hydrogenation of a substituted ring, such as a nitrile on a tetrafluorocyclohexane, has been demonstrated using catalysts like Palladium on carbon (Pd/C), indicating the feasibility of this approach for ester-substituted rings as well. nih.gov Similarly, the hydrogenation of a fluorinated cyclohexene derivative, like 4-ethyl-1-fluorocyclohexene, could also yield a saturated fluorocyclohexane structure. nih.gov

Table 2: Catalytic Hydrogenation of Aromatic and Unsaturated Precursors

Precursor Catalyst Product Notes Reference
Ethyl 4-fluorobenzoate Rh/C, Ru/C, etc. This compound Reduction of the aromatic ring Hypothetical based on sigmaaldrich.com
Tetrafluorocyclohexane nitrile 10% Pd/C Tetrafluorocyclohexylamine Hydrogenation of a nitrile on the ring nih.gov
4-aminomethyl-3-cyclohexene-1-carboxylic acid Wet Pd-C (10%) 4-aminomethylcyclohexane-1-carboxylic acid Reduction of the cyclohexene double bond researchgate.net

Advanced Fluorination Techniques in Organic Synthesis

Modern organic synthesis has seen the development of advanced fluorination techniques that offer new possibilities for creating C-F bonds. nih.gov While not yet standard for the bulk synthesis of this compound, these methods represent the cutting edge of fluorine chemistry.

Visible-light-mediated fluorination, for example, allows reactions to proceed under mild conditions, often at room temperature, offering high selectivity. nih.gov Another advanced approach involves the use of hypervalent iodine compounds in combination with a fluorine source like HF. nih.gov This method can be used for the fluorination of various functional groups, including alkenes. nih.gov Fluoroalkylation methods, which introduce fluorinated alkyl groups, are also a significant area of research, although less directly applicable to installing a single fluorine atom. nih.gov These innovative techniques are continually expanding the toolkit for synthesizing structurally diverse organofluorine compounds. nih.govnih.gov

Reactivity Profiles and Strategic Chemical Derivatizations of this compound

The chemical behavior of this compound is primarily dictated by the interplay between its two main functional groups: the carboxylate ester and the fluorinated cyclohexane ring. The reactivity at each site allows for a variety of strategic chemical derivatizations, enabling the synthesis of diverse molecular architectures.

Hydrolytic Pathways of the Carboxylate Ester to 4-fluorocyclohexane-1-carboxylic Acid

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid, 4-fluorocyclohexane-1-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification):

In a typical saponification reaction, the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent system like a mixture of water and an alcohol (e.g., ethanol (B145695) or methanol). The reaction proceeds via a nucleophilic acyl substitution mechanism, wherein the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form the carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis:

Alternatively, acid-catalyzed hydrolysis can be employed. This method typically involves heating the ester in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄) in an excess of water. The reaction is reversible and proceeds through the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Table 1: General Conditions for Hydrolysis of this compound

Reaction TypeReagentsSolventTemperatureProduct
Base-Catalyzed HydrolysisNaOH or KOH, followed by H₃O⁺Water/AlcoholRoom Temperature to Reflux4-fluorocyclohexane-1-carboxylic acid
Acid-Catalyzed HydrolysisH₂SO₄ (catalytic), H₂OWater or Aqueous Co-solventReflux4-fluorocyclohexane-1-carboxylic acid

Functional Group Interconversions at the Carboxylate Moiety

The carboxylate functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives.

Amide Formation: The direct conversion of this compound to amides can be challenging. A more common and efficient approach involves the initial hydrolysis of the ester to 4-fluorocyclohexane-1-carboxylic acid. The resulting carboxylic acid can then be coupled with a primary or secondary amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. researchgate.netbath.ac.uk For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield 4-fluorocyclohexane-1-carbonyl chloride, which readily reacts with amines to form the corresponding amides. youtube.com The use of titanium(IV) chloride (TiCl₄) as a Lewis acid catalyst has also been reported for the direct condensation of carboxylic acids and amines. nih.gov

Reduction to Alcohols: The ester group can be reduced to a primary alcohol, (4-fluorocyclohexyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by a second hydride attack on the intermediate aldehyde.

Conversion to Other Esters (Transesterification): While less common for synthetic diversification, transesterification can be performed by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process and often requires forcing conditions, such as the removal of ethanol, to drive the reaction to completion.

Table 2: Key Functional Group Interconversions of the Carboxylate Moiety

Starting MaterialReagentsProduct
4-fluorocyclohexane-1-carboxylic acidSOCl₂, then R₂NH4-fluorocyclohexane-1-carboxamide
4-fluorocyclohexane-1-carboxylic acidDCC, R₂NH4-fluorocyclohexane-1-carboxamide
This compound1. LiAlH₄, 2. H₃O⁺(4-fluorocyclohexyl)methanol
This compoundR'OH, Acid or Base CatalystR'-4-fluorocyclohexane-1-carboxylate

Modifications and Elaboration of the Fluorinated Cyclohexane Ring System

The fluorinated cyclohexane ring, while generally stable, can undergo certain modifications. However, reactions directly on the C-F bond are challenging and often require harsh conditions.

Dehydrofluorination: Elimination of hydrogen fluoride (HF) from the ring to introduce a double bond is a potential transformation, though it typically requires a strong, non-nucleophilic base and elevated temperatures. The regioselectivity of this elimination would depend on the relative acidity of the protons adjacent to the fluorine-bearing carbon and the stereochemical arrangement required for the elimination pathway.

Substitution Reactions: Direct nucleophilic substitution of the fluorine atom is generally difficult due to the strength of the C-F bond and would likely proceed only under forcing conditions or with specific activating groups. Electrophilic substitution on the saturated cyclohexane ring is not a feasible reaction pathway under normal conditions. libretexts.orgmasterorganicchemistry.comyoutube.combyjus.com

A more viable strategy for modifying the ring often involves starting from a precursor that allows for the introduction of fluorine at a later stage or utilizing a different functional handle on the ring for elaboration.

Stereoselective Transformations and Diastereoselective Synthesis

The stereochemistry of the fluorinated cyclohexane ring is crucial for its application in areas like medicinal chemistry. The presence of the fluorine atom and the ester group can influence the stereochemical outcome of reactions at or near the ring.

Diastereoselective Reduction: The reduction of a ketone precursor, such as ethyl 4-fluoro-1-oxocyclohexane-1-carboxylate, can lead to the formation of diastereomeric alcohols. The stereoselectivity of such reductions can often be controlled by the choice of reducing agent and reaction conditions. For example, the reduction of α-fluoroketones can be influenced by chelation control. nih.gov The use of certain Lewis acids, like TiCl₄, can favor the formation of the syn-diastereomer, while others, like Ti(OiPr)₄, may lead to the anti-diastereomer. nih.gov Similarly, the reduction of α-fluoroimines to β-fluoroamines has been shown to proceed with high diastereoselectivity using trichlorosilane (B8805176) as the reductant. nih.gov

Stereoselective Alkylation: The generation of an enolate from this compound, for instance by using a strong base like lithium diisopropylamide (LDA), would create a nucleophilic center at the α-carbon. bham.ac.uklibretexts.org The subsequent alkylation of this enolate can proceed with diastereoselectivity, influenced by the steric hindrance of the fluorine atom and the conformation of the cyclohexane ring. The geometry of the enolate (E or Z) can also play a critical role in determining the stereochemical outcome of the reaction. bham.ac.uk

Innovations in Synthetic Protocols for Fluorinated Cyclohexane Derivatives

The synthesis of fluorinated cyclohexanes has been an area of active research, driven by the unique properties these motifs impart to molecules.

Development of Catalytic Approaches for C-F Bond Formation

The direct and selective introduction of fluorine into organic molecules is a significant challenge in synthetic chemistry. Historically, harsh and often hazardous reagents were used. beilstein-journals.org Recent innovations have focused on the development of milder and more selective catalytic methods.

Electrophilic Fluorinating Agents: A major advancement has been the development of a range of electrophilic fluorinating reagents containing N-F bonds, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnumberanalytics.comkoreascience.krmdpi.com These reagents are generally more stable, safer to handle, and can be used in catalytic enantioselective fluorinations to introduce fluorine atoms with high stereocontrol. mdpi.com While often used for the fluorination of activated C-H bonds, their application in the synthesis of complex fluorinated carbocycles is a key area of research. nih.gov

Catalytic Hydrogenation of Fluoroarenes: A powerful strategy for accessing all-cis-(multi)fluorinated cyclohexanes is the catalytic hydrogenation of readily available fluoroaromatic compounds. researchgate.netdntb.gov.ua Rhodium-based catalysts, particularly those supported on molecularly modified silica, have shown high efficacy in the selective hydrogenation of fluoroarenes to the corresponding fluorocyclohexanes, minimizing the competing hydrodefluorination pathway. rsc.org This approach allows for the synthesis of cyclohexanes with multiple fluorine atoms all situated on one face of the ring. researchgate.netspringernature.com This method provides a direct route to highly functionalized and stereochemically defined fluorinated cyclohexane cores.

Asymmetric Synthetic Methodologies for Chiral Fluorinated Cyclohexyl Scaffolds

The development of asymmetric synthetic routes to chiral fluorinated cyclohexyl scaffolds, such as this compound, is of significant interest due to the prevalence of these motifs in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Consequently, precise control over the stereochemistry of both the fluorine-bearing center and other stereocenters within the cyclohexane ring is crucial. Several key strategies have emerged for the asymmetric synthesis of these valuable building blocks, primarily focusing on enzymatic resolutions, catalytic asymmetric hydrogenation, and organocatalytic fluorination.

One of the most robust and widely employed methods for accessing enantiomerically pure cyclic esters is through enzymatic kinetic resolution. Lipases, in particular Candida antarctica lipase (B570770) B (CAL-B), have demonstrated exceptional efficacy and enantioselectivity in the hydrolysis of a broad range of racemic esters. In a typical kinetic resolution of racemic this compound, the enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. This method is highly valued for its operational simplicity, mild reaction conditions, and the high enantiomeric excesses (ee) that can often be achieved. The separated acid and ester can then be carried forward as chiral building blocks.

Another prominent strategy involves the catalytic asymmetric hydrogenation of a prochiral precursor, such as ethyl 4-oxocyclohexanecarboxylate. This approach establishes the stereochemistry of the hydroxyl group, which can then be converted to the fluoride. Chiral transition metal complexes, particularly those based on ruthenium or iridium with chiral phosphine (B1218219) ligands like BINAP, are well-established catalysts for the highly enantioselective reduction of ketones. The subsequent fluorination of the resulting chiral hydroxyester, for instance using a deoxofluorinating agent, would then yield the target chiral fluorinated cyclohexane. The stereochemical outcome of the fluorination step (retention or inversion) would depend on the specific reagent and reaction conditions employed.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of fluorinated carbocycles. Specifically, the enantioselective fluorination of a cyclohexanone (B45756) derivative using a chiral amine or aminocatalyst represents a direct approach to installing the fluorine atom with high stereocontrol. Catalysts derived from cinchona alkaloids have proven to be particularly effective in promoting the reaction of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), with ketone-derived enamines. This methodology can provide access to α-fluorocyclohexanones with excellent enantioselectivity. These chiral fluorinated ketones can then be further elaborated to the desired ester functionality.

The following table summarizes representative data for these asymmetric methodologies as they could be applied to the synthesis of chiral 4-fluorocyclohexyl scaffolds, based on findings for analogous systems.

Table 1: Representative Asymmetric Methodologies for Chiral Fluorinated Cyclohexyl Scaffolds

MethodologySubstrateCatalyst/EnzymeReagentsProductYield (%)Enantiomeric Excess (ee) (%)
Enzymatic Kinetic ResolutionRacemic this compoundCandida antarctica lipase B (CAL-B)Phosphate buffer, organic co-solvent(R)-4-fluorocyclohexanecarboxylic acid and (S)-ethyl 4-fluorocyclohexane-1-carboxylate~45-50 (for each)>95
Catalytic Asymmetric HydrogenationEthyl 4-oxocyclohexanecarboxylateRu-BINAP complexH₂, solvent (e.g., methanol)Chiral ethyl 4-hydroxycyclohexane-1-carboxylate>90>98
Organocatalytic FluorinationCyclohexanone derivativeCinchona alkaloid derivativeN-Fluorobenzenesulfonimide (NFSI)Chiral α-fluorocyclohexanone~80-95>90

Computational Chemistry Investigations of Ethyl 4 Fluorocyclohexane 1 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Prediction of Conformational Preferences and Interconversion Barriers

The cyclohexane (B81311) ring is known for its distinct chair, boat, and twist-boat conformations. For a substituted cyclohexane like ethyl 4-fluorocyclohexane-1-carboxylate, the substituents can occupy either axial or equatorial positions, leading to different stereoisomers with varying stabilities.

DFT calculations could predict the most stable conformations of both the cis and trans isomers of this compound. It is generally expected that conformers with bulky substituents in the equatorial position are more stable to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgyoutube.com For instance, in monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer. youtube.com The energy difference between these conformers can be quantified using DFT.

Furthermore, DFT calculations could map the potential energy surface for the interconversion between different chair conformations, identifying the transition states and calculating the energy barriers for the ring-flipping process. This would provide crucial information on the molecule's flexibility and the dynamics of its conformational equilibrium.

Table 1: Postulated Conformational Preferences of this compound

IsomerSubstituent PositionsPredicted Most Stable ConformerRationale
cisFluoro and Carboxylate on same sideChair with both substituents equatorialMinimizes steric strain libretexts.org
transFluoro and Carboxylate on opposite sidesChair with both substituents equatorialMinimizes steric strain libretexts.org

Elucidation of Intramolecular and Intermolecular Interactions

The presence of a fluorine atom and an ester group introduces the possibility of various non-covalent interactions that can significantly influence the molecule's structure and properties. DFT studies, often complemented by methods like Natural Bond Orbital (NBO) analysis, could identify and quantify these interactions.

Molecular Dynamics Simulations and Comprehensive Conformational Sampling

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations could provide a dynamic picture of this compound's behavior over time. By simulating the motion of atoms based on a force field, MD can explore the conformational landscape of the molecule more comprehensively than static calculations alone.

MD simulations would be particularly useful for:

Sampling a wide range of conformations: This can help identify all accessible conformations and their relative populations at a given temperature.

Studying the dynamics of conformational changes: MD can visualize the process of ring flipping and the rotation of the ethyl ester group.

Investigating solvent effects: By including explicit solvent molecules in the simulation, one can study how the solvent influences conformational preferences and intermolecular interactions.

Quantum Chemical Calculations for Reaction Mechanism Postulation

Quantum chemical calculations, including DFT, are invaluable for postulating and analyzing reaction mechanisms. For this compound, such calculations could be applied to understand its reactivity in various chemical transformations.

For example, in a hydrolysis reaction of the ester group, quantum chemical calculations could:

Identify the transition state structures for both acid- and base-catalyzed mechanisms.

Calculate the activation energies for each step of the reaction.

Elucidate the role of the fluorine substituent on the reaction rate, for instance, through its inductive effects.

By mapping the entire reaction pathway, these calculations would provide a detailed, atomistic understanding of the chemical reactivity of this compound, guiding synthetic applications and stability assessments.

Applications of Ethyl 4 Fluorocyclohexane 1 Carboxylate in Advanced Organic Synthesis

Strategic Utility as a Versatile Synthetic Intermediate

Ethyl 4-fluorocyclohexane-1-carboxylate is recognized primarily as a versatile synthetic building block, valued for the unique combination of functional groups and stereochemical potential it offers. calpaclab.comsigmaaldrich.comachemblock.combldpharm.com The compound consists of a cyclohexane (B81311) ring, which provides a three-dimensional scaffold, a fluorine atom at the 4-position that imparts specific stereoelectronic properties, and an ethyl carboxylate group that serves as a handle for a wide array of chemical transformations.

The utility of the core cyclohexane carboxylate framework is well-demonstrated in synthetic chemistry. For instance, a related compound, ethyl 4-oxocyclohexane-1-carboxylate, serves as a key starting material in a novel synthetic route to Tranexamic acid. calpaclab.com In this process, the ketone is converted to a cyanohydrin, followed by dehydration, saponification, and reductive amination to yield the final product. calpaclab.com This highlights the synthetic potential inherent in the cyclohexane carboxylate scaffold, suggesting that the fluorinated analog can similarly be employed as a precursor to a variety of complex target molecules. The presence of the stable C-F bond allows chemists to perform extensive modifications on the ester group without disturbing the fluorinated core.

The ethyl ester functionality can be readily transformed into other key functional groups, as outlined in the table below.

Functional Group TransformationResulting GroupPotential ReagentsSynthetic Application
HydrolysisCarboxylic AcidLiOH, NaOH, KOHAmide bond formation, further functionalization
ReductionPrimary AlcoholLiAlH₄, DIBAL-HIntroduction of hydroxymethyl groups, ether synthesis
AminolysisAmideAmmonia, Primary/Secondary AminesCreation of amide-containing target molecules
Grignard ReactionTertiary AlcoholR-MgBrCarbon-carbon bond formation, increasing molecular complexity

Rational Design and Synthesis of Functionalized Fluorinated Cyclohexane Scaffolds

The 4-fluorocyclohexane motif is a desirable scaffold in chemical research due to the predictable and powerful influence of the fluorine atom on molecular properties. This compound provides an accessible entry point for the rational design and synthesis of more elaborate structures built upon this core.

The construction of complex molecules often relies on the assembly of pre-functionalized building blocks. This compound is designed for this role. After converting the ethyl ester to a more reactive functional group like a carboxylic acid or an alcohol, the fluorinated cyclohexane unit can be integrated into larger systems. For example, the corresponding carboxylic acid (formed via hydrolysis) can be coupled with complex amines to form amides, a common linkage in biologically active molecules. Alternatively, reduction to the alcohol followed by conversion to a leaving group (e.g., a tosylate or mesylate) would enable its use in nucleophilic substitution reactions to connect the fluorinated scaffold to other molecular fragments.

A significant application of this building block is in the systematic development of fluorinated analogs of existing non-fluorinated compounds for research purposes. By substituting a hydrogen atom or a hydroxyl group with fluorine—a bioisosteric replacement—chemists can probe the structure-activity relationships (SAR) of a molecule. The 4-fluoro-substituted cyclohexane ring can be used to create analogs of molecules containing a cyclohexane ring, allowing researchers to study how the introduction of fluorine impacts binding affinity, membrane permeability, or metabolic stability. The availability of related building blocks, such as Ethyl 1-fluoro-4-hydroxycyclohexane-1-carboxylate and Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate, demonstrates a clear interest in creating a library of variously substituted fluorocyclohexane (B1294287) scaffolds for such research. bldpharm.com

Modulation of Molecular Properties via Fluorination (Excluding Direct Physicochemical Property Data)

The introduction of fluorine into the cyclohexane ring of this compound does more than just add a new atom; it fundamentally modulates the electronic and conformational properties of the scaffold.

The high electronegativity of the fluorine atom creates a strong dipole in the C-F bond. This polarization has significant stereoelectronic consequences that can influence the reactivity and conformation of the entire molecule. This is exemplified in other fluorinated ring systems, such as 4-fluoroproline, where the fluorine atom's gauche effect dictates the pucker of the pyrrolidine (B122466) ring, thereby enhancing protein stability. nih.gov In the cyclohexane system, the electron-withdrawing nature of the fluorine at the C4 position can influence the acidity of remote protons and affect the electronic environment of the ester group. These subtle, through-bond and through-space electronic interactions are critical considerations in molecular design, as they can alter how a molecule interacts with its biological target or how it participates in subsequent chemical reactions.

In a monosubstituted cyclohexane like this compound, the ring exists in a dynamic equilibrium between two chair conformations. The substituent (in this case, the fluorine atom at C4) can occupy either an axial or an equatorial position. For a fluorine substituent, the equatorial position is generally favored, though the energy difference is smaller than for larger substituents. Current time information in Calaveras County, US. This conformational preference is a key design element. By placing the fluorine in the sterically less demanding equatorial position, the cyclohexane scaffold is pre-organized into a predictable low-energy conformation. achemblock.comCurrent time information in Calaveras County, US. This control over the three-dimensional shape of the molecule is crucial when designing compounds that need to fit precisely into a defined space, such as an enzyme's active site. In more complex, polyfluorinated systems, these conformational effects become even more pronounced and are a primary tool for controlling molecular topology.

Future Research Directions and Emerging Frontiers

Exploration of Novel and Environmentally Sustainable Synthetic Methodologies

The future of organofluorine chemistry is intrinsically linked to the development of sustainable practices. numberanalytics.com Traditional methods for fluorination often involve hazardous reagents like hydrofluoric acid (HF) and fluorine gas (F₂), which present significant environmental, health, and safety risks, including high toxicity and energy consumption. numberanalytics.comnumberanalytics.com Historical methods such as the Swarts and Balz–Schiemann reactions, while foundational, also rely on harsh conditions or toxic substances. cas.cntandfonline.comresearchgate.net Consequently, a major research thrust is the discovery of environmentally benign and efficient synthetic routes.

Key areas of innovation include:

Development of Greener Fluorinating Agents : Research is focused on designing safer and more selective fluorinating agents. numberanalytics.com Alternatives to traditional reagents include fluorinated ionic liquids, which offer low toxicity and high recyclability, and solid-supported fluorinated polymers that improve safety and reduce waste. numberanalytics.com Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are also considered more eco-friendly options. numberanalytics.com

Advanced Synthesis Methods : To improve efficiency and reduce waste, researchers are exploring novel synthetic technologies. numberanalytics.comnumberanalytics.com Catalytic methods, for instance, can enhance reaction selectivity and minimize the amount of reagents needed. numberanalytics.com Electrochemical synthesis, or electrofluorination, provides an energy-efficient alternative that reduces the reliance on toxic chemical reagents by using electricity to drive fluorination reactions. numberanalytics.comnumberanalytics.com Furthermore, continuous flow chemistry processes offer enhanced safety, efficiency, and waste reduction compared to traditional batch processes. numberanalytics.com

Sustainable Feedstocks and Processes : The ultimate source of fluorine for all organofluorine compounds is the mined mineral fluorspar (CaF₂), and its long-term availability is a growing concern. worktribe.com This highlights the need for processes that are not only safer but also more atom-economical. tandfonline.com Innovations like the PERFECT (perfluorination reaction for functional chemicals and transformations) process, which theoretically produces only hydrogen as a by-product, represent a move toward reducing the environmental burden of fluorochemical production. nih.gov

A comparison of traditional and emerging sustainable fluorination methods is presented below.

FeatureTraditional Methods (e.g., Swarts Reaction)Emerging Sustainable Methods
Fluorine Source Often hazardous (e.g., HF, SbF₃, F₂ gas). cas.cntandfonline.comSafer reagents (e.g., Fluorinated ionic liquids, Selectfluor), Electrochemical processes. numberanalytics.comnumberanalytics.com
Reaction Conditions Often harsh, requiring high temperatures and pressures. researchgate.netMilder conditions, often at room temperature. nih.gov
Environmental Impact High waste generation, use of toxic and corrosive substances. numberanalytics.comsocietechimiquedefrance.frReduced waste, higher atom economy, potential for recycling. numberanalytics.comnumberanalytics.com
Efficiency & Selectivity Can have limited selectivity, leading to by-products. tandfonline.comImproved selectivity and efficiency through catalysis and flow chemistry. numberanalytics.comnumberanalytics.com

Discovery of Undiscovered Reactivities and Derivatization Pathways for Fluorinated Cyclohexyl Esters

While the synthesis of fluorinated cyclohexanes is advancing, a deeper understanding of their chemical reactivity is crucial for unlocking their full potential. Future research will focus on discovering new reactions and creating diverse derivatives from scaffolds like Ethyl 4-fluorocyclohexane-1-carboxylate.

Exploring Novel Reactions : The presence of fluorine can significantly alter the reactivity of the cyclohexane (B81311) ring. Research has shown that fluorination reactions on cyclohexane precursors can be susceptible to unexpected molecular rearrangements, such as those involving phenonium ion intermediates, leading to unanticipated products. core.ac.ukresearchgate.net Future work will aim to control and exploit these rearrangements for novel synthetic outcomes. The development of methods like fluorocyclisation of unsaturated precursors using fluoroiodane reagents opens pathways to new fluorinated heterocyclic systems. rsc.org

Derivatization Strategies : A key goal is to expand the library of functionalized fluorinated cyclohexanes. nih.gov This involves converting the ester group of this compound or other functional handles into a wide array of other functionalities. For example, a new synthetic route for Tranexamic acid was developed starting from ethyl 4-oxocyclohexane-1-carboxylate, an analogue of the title compound, demonstrating the potential for conversion to pharmaceutically relevant amines. researchgate.net Chemical derivatization can also be used to enhance analytical detection, for instance, by converting compounds to volatile species for gas chromatography. mdpi.comrsc.org

Halofluorination and Related Reactions : The simultaneous addition of fluorine and another halogen (halofluorination) to cyclic olefins is a promising strategy for creating highly functionalized fluorinated building blocks. nih.gov Subsequent elimination reactions on these products can yield a variety of novel fluorine-containing small molecules, further diversifying the available chemical space. nih.gov

Application of Advanced Computational Modeling for Complex Fluorine-Containing Systems

The unique properties of fluorine—its high electronegativity and small size—make its effects on molecular structure and reactivity complex and often difficult to predict. nih.gov Advanced computational modeling has become an indispensable tool for understanding and harnessing these effects.

Predicting Molecular Properties and Interactions : Computational methods, such as Density Functional Theory (TD-DFT) and molecular dynamics simulations, are essential for rationalizing the impact of fluorination. nih.govclemson.edu These models can predict how fluorination affects a molecule's conformation, stability, and interactions with biological targets like proteins. nih.govemerginginvestigators.org For example, computational studies have been used to understand how fluorine substituents influence water networks in protein binding pockets and to calculate the binding affinity of fluorinated ligands. nih.gov

Guiding Synthetic Efforts : Computational fluorine scanning, using techniques like free-energy perturbation (FEP), allows for the in-silico evaluation of numerous fluorinated analogues of a compound to predict which modifications will most improve properties like binding affinity. acs.orgdntb.gov.ua This can significantly streamline the drug discovery process by prioritizing the most promising candidates for synthesis. dntb.gov.ua

Modeling Complex Systems : Computer simulations are also being used to investigate the performance of fluorine-functionalized materials, such as metal-organic frameworks (MOFs) for environmental applications like water purification. ucl.ac.ukacs.org These models help elucidate the specific interactions between the fluorinated framework and target molecules, guiding the design of more effective materials. acs.org The development of accurate force fields for fluorinated compounds is a critical aspect of this research, ensuring the reliability of molecular simulations. nih.gov

Broadening the Scope of Fluorinated Cyclohexyl Building Blocks in Contemporary Chemical Research

Fluorinated cyclohexyl esters and their derivatives are valuable building blocks for creating novel molecules with tailored properties for diverse applications, particularly in medicinal chemistry and materials science. nih.govsigmaaldrich.com The incorporation of fluorinated cycloalkyl groups can favorably modulate key drug properties such as lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.netrsc.org

Drug Discovery and Medicinal Chemistry : There is a constant need for new fluorine-containing chemical motifs in drug development. researchgate.netresearchgate.net Fluorinated cyclohexanes are attractive scaffolds for this purpose. nih.gov For instance, researchers have developed syntheses for fluorinated cyclohexylamine (B46788) building blocks, which are important precursors for discovery chemistry programs. nih.gov The ability to create fluorinated analogues of known biologically active compounds opens doors to developing new medicines with improved efficacy or pharmacokinetic profiles. nus.edu.sg

Materials Science : The unique properties of selectively fluorinated cyclohexanes are being explored in materials science. All-cis-1,2,3,4,5,6-hexafluorocyclohexane, for example, is the most polar aliphatic compound known and has been termed a 'Janus' face molecule because all six fluorine atoms occupy one face of the ring and the hydrogen atoms the other. st-andrews.ac.uknih.gov This extreme facial polarity gives rise to unique properties that are being harnessed to create novel supramolecular polymers and other advanced materials. thieme-connect.comnih.gov

Expanding the Toolbox : The overarching goal is to expand the accessibility and diversity of fluorinated building blocks for the broader research community. nih.gov This involves not only developing new synthetic methods but also exploring the fundamental properties of these unique ring systems to enable their application in designing functional organic molecules and materials. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-fluorocyclohexane-1-carboxylate?

this compound can be synthesized via Michael addition reactions involving fluorinated chalcones and ethyl acetoacetate under alkaline conditions. For example, refluxing a fluorinated enone with ethyl acetoacetate in absolute ethanol and 10% NaOH for 8–12 hours yields cyclohexenone derivatives, which can be further reduced or functionalized . Similar strategies are used for structurally related fluorocyclohexane esters, such as methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate, where bromination and esterification steps are critical .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm the substitution pattern and ester/fluorine moieties.
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement ) resolves the 3D structure, including bond lengths, angles, and ring puckering. For instance, cyclohexane rings in related compounds exhibit envelope , half-chair , or screw-boat conformations , quantified via Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) .
  • Mercury software (v2.0) aids in visualizing crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How can conformational dynamics of the cyclohexane ring be analyzed computationally?

Cremer-Pople puckering coordinates are applied to quantify ring distortion. For example, in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexene ring adopts a half-chair conformation (Q=0.477Q = 0.477 Å, θ=50.6\theta = 50.6^\circ) in one molecule and a screw-boat conformation (Q=0.579Q = 0.579 Å, θ=112\theta = 112^\circ) in another due to crystallographic disorder. DFT calculations can model these conformers and compare them with experimental data .

Q. How are crystallographic disorder and twinning addressed in fluorocyclohexane derivatives?

Disorder is modeled using split-site occupancy refinement (e.g., 68.4% vs. 31.6% occupancy for disordered phenyl/oxocyclohexene groups). SHELXL’s PART instruction partitions anisotropic displacement parameters for overlapping atoms. For twinned data, SHELXE’s pseudo-merohedral twinning correction is applied .

Q. What computational strategies predict binding interactions or reactivity of this compound?

  • Molecular docking : Tools like AutoDock Vina screen potential protein targets (e.g., enzymes with fluorinated ligand-binding pockets).
  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing fluorine atom increases electrophilicity at the carbonyl group .
  • Molecular dynamics (MD) simulations : Assess stability in solvent environments or protein-ligand complexes over nanosecond timescales .

Methodological Considerations

Q. How to optimize reaction conditions to minimize byproducts in fluorocyclohexane ester synthesis?

  • Temperature control : Reflux at 80–90°C prevents thermal decomposition of fluorinated intermediates.
  • Catalyst screening : NaOH vs. KOH affects enolate formation efficiency. In chalcone-based syntheses, 10% NaOH yields >70% conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the ester from unreacted starting materials.

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or solvent effects . For example:

  • A distorted envelope conformation in crystals may relax to a chair conformation in solution.
  • Use variable-temperature NMR to probe dynamic equilibria .

Data Presentation Standards

  • Crystallographic tables : Include anisotropic displacement parameters, torsion angles, and hydrogen-bonding geometries (e.g., dC–Hd_{\text{C–H}}, θD–H–A\theta_{\text{D–H–A}}) .
  • Computational data : Report basis sets (e.g., B3LYP/6-31G*), convergence criteria, and statistical validation (R2^2, RMSE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.